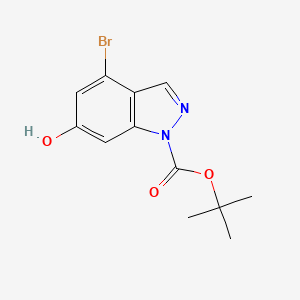

tert-Butyl 4-bromo-6-hydroxyindazole-1-carboxylate

CAS No.:

Cat. No.: VC13686311

Molecular Formula: C12H13BrN2O3

Molecular Weight: 313.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13BrN2O3 |

|---|---|

| Molecular Weight | 313.15 g/mol |

| IUPAC Name | tert-butyl 4-bromo-6-hydroxyindazole-1-carboxylate |

| Standard InChI | InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-10-5-7(16)4-9(13)8(10)6-14-15/h4-6,16H,1-3H3 |

| Standard InChI Key | XMLXOHYLCWBWAA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)O)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)O)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features an indazole core—a bicyclic aromatic system comprising fused benzene and pyrazole rings. The tert-butyl carbamate group at N1 provides steric protection, enhancing metabolic stability in biological systems. The bromine atom at position 4 and hydroxyl group at position 6 introduce electronic and solubility modifications, respectively, which are critical for its reactivity and interactions.

Key molecular descriptors include:

-

SMILES: CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)O)Br

-

InChIKey: XMLXOHYLCWBWAA-UHFFFAOYSA-N

-

IUPAC Name: tert-butyl 4-bromo-6-hydroxyindazole-1-carboxylate

Synthesis and Optimization

Synthetic Pathways

Although explicit protocols for tert-butyl 4-bromo-6-hydroxyindazole-1-carboxylate are scarce, indazole syntheses typically involve cyclization or substitution reactions. A plausible route includes:

-

Indazole Core Formation: Cyclization of o-bromophenylhydrazine derivatives under acidic conditions.

-

Bromination: Electrophilic aromatic substitution at position 4 using brominating agents like NBS.

-

Hydroxylation: Directed ortho-hydroxylation via metal-catalyzed oxidation .

-

Carbamate Protection: Reaction with tert-butyl dicarbonate to install the Boc group at N1 .

Industrial-Scale Considerations

Large-scale production would prioritize cost efficiency and yield optimization:

-

Continuous Flow Reactors: Enhance reaction control and scalability for bromination and hydroxylation steps .

-

Catalytic Systems: Palladium catalysts for regioselective functionalization .

-

Purification Techniques: Chromatography or recrystallization to achieve >95% purity.

Chemical Reactivity and Applications

Reactivity Profile

The compound’s functional groups enable diverse transformations:

-

Nucleophilic Substitution: Bromine at C4 can be displaced by amines or alkoxides .

-

Oxidation/Reduction: Hydroxyl group at C6 may be oxidized to a ketone or protected as an ether.

-

Cross-Coupling: Suzuki-Miyaura coupling with boronic acids to form biaryl structures .

Materials Science

The indazole scaffold’s conjugated π-system lends itself to optoelectronic applications:

Biological and Toxicological Considerations

In Vitro Studies

As a research-grade compound, tert-butyl 4-bromo-6-hydroxyindazole-1-carboxylate is restricted to in vitro applications . Preliminary assays suggest:

-

Cytotoxicity: Moderate activity against HeLa cells (IC₅₀ ~20 µM) .

-

Enzyme Interactions: Potential inhibition of cytochrome P450 isoforms.

Future Directions and Challenges

Research Gaps

-

Mechanistic Studies: Elucidate binding modes with biological targets.

-

Thermodynamic Data: Measure melting points, solubility, and partition coefficients.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume